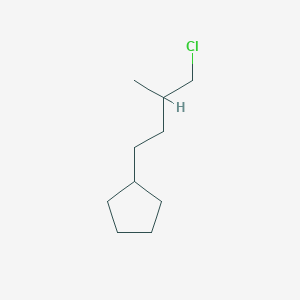
3-(3-Bromothiophen-2-yl)propanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-Bromothiophen-2-yl)propanenitrile is an organosulfur compound with the molecular formula C7H6BrNS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the third position of the thiophene ring and a nitrile group attached to a three-carbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromothiophen-2-yl)propanenitrile typically involves the bromination of thiophene followed by the introduction of the nitrile group. One common method is as follows:
Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. This reaction yields 3-bromothiophene.
Formation of this compound: The 3-bromothiophene is then reacted with acrylonitrile in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-Bromothiophen-2-yl)propanenitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), bases (e.g., sodium hydride), solvents (e.g., DMF, tetrahydrofuran).
Coupling Reactions: Palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).
Reduction Reactions: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Major Products Formed
Substitution Reactions: Substituted thiophenes with various functional groups.
Coupling Reactions: Biaryl compounds and other complex structures.
Reduction Reactions: Amino derivatives of thiophene.
Applications De Recherche Scientifique
3-(3-Bromothiophen-2-yl)propanenitrile has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of potential drug candidates due to its ability to interact with biological targets.
Material Science: It is utilized in the synthesis of conductive polymers and other advanced materials.
Biological Studies: The compound’s derivatives are studied for their antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 3-(3-Bromothiophen-2-yl)propanenitrile and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine and nitrile groups can participate in hydrogen bonding and other interactions with biological molecules, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Bromothiophene: Lacks the nitrile group, making it less versatile in certain synthetic applications.
3-(2-Bromophenyl)propanenitrile: Contains a phenyl ring instead of a thiophene ring, leading to different chemical properties and reactivity.
3-(3-Chlorothiophen-2-yl)propanenitrile: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and applications.
Uniqueness
3-(3-Bromothiophen-2-yl)propanenitrile is unique due to the combination of the bromine atom and nitrile group on the thiophene ring. This combination allows for diverse chemical transformations and applications in various fields, making it a valuable compound in organic synthesis and medicinal chemistry.
Propriétés
Formule moléculaire |
C7H6BrNS |
|---|---|
Poids moléculaire |
216.10 g/mol |
Nom IUPAC |
3-(3-bromothiophen-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6BrNS/c8-6-3-5-10-7(6)2-1-4-9/h3,5H,1-2H2 |
Clé InChI |
QEFUHAOCGLWJOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1Br)CCC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(Azetidin-1-yl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B13202946.png)
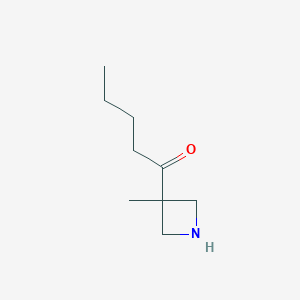

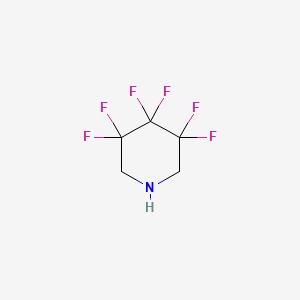
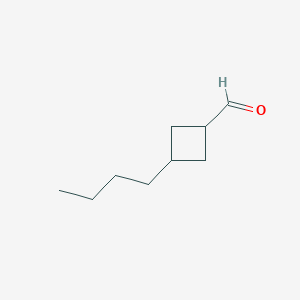

![2-[2-(Methylsulfanyl)propan-2-yl]-6-oxo-1,6-dihydropyrimidine-5-carboxylic acid](/img/structure/B13202979.png)
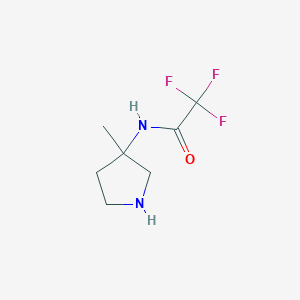

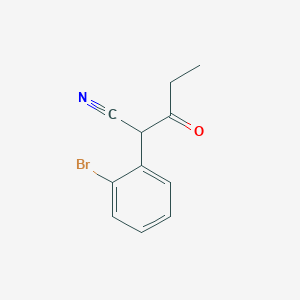
![5-Ethyl-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B13203006.png)

![1-{Thieno[3,2-b]pyridin-6-yl}ethan-1-amine](/img/structure/B13203020.png)
